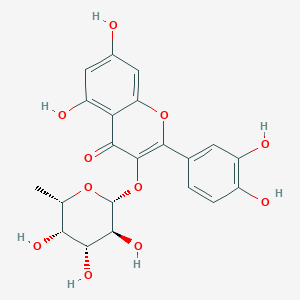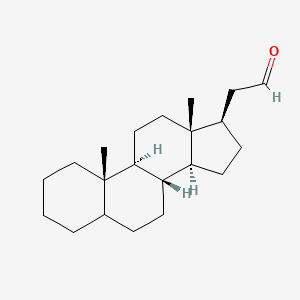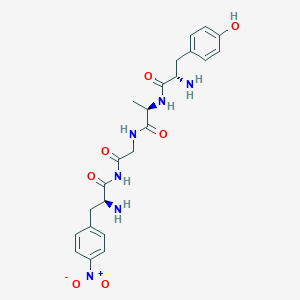![molecular formula C17H15N5O B1236420 N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1236420.png)
N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a quinoxaline derivative.
Applications De Recherche Scientifique
Adenosine Receptor Antagonism and Antidepressant Potential
- Sarges et al. (1990) explored a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists with potential as rapid-onset antidepressants. These compounds demonstrated optimal activity in behavioral despair models in rats, indicating their potential as novel antidepressant agents. Their study also highlighted the importance of specific substituents for optimal activity at adenosine A1 and A2 receptors, with some compounds showing high selectivity and potency as non-xanthine adenosine antagonists (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Anticancer Activity
- Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives designed to meet the structural requirements for anticancer activity. Some derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy, G. Reddy, P. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).
Antimicrobial Agents
- Badran, Abouzid, and Hussein (2003) reported the synthesis of several triazoloquinoxaline derivatives, evaluating their antimicrobial and antifungal activities. Some compounds showed potent antibacterial activity, suggesting their utility as antimicrobial agents (Badran, Abouzid, & Hussein, 2003).
Antiviral and Antimicrobial Activities
- Henen, El Bialy, Goda, Nasr, and Eisa (2011) synthesized novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antiviral and antimicrobial agents. Some of these compounds exhibited promising antiviral and antimicrobial activities in vitro, expanding the potential applications of these derivatives in treating infections (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).
Propriétés
Formule moléculaire |
C17H15N5O |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H15N5O/c1-2-23-15-10-6-4-8-13(15)20-16-17-21-18-11-22(17)14-9-5-3-7-12(14)19-16/h3-11H,2H2,1H3,(H,19,20) |
Clé InChI |
BBLIWJJYMSCXRB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N4C2=NN=C4 |
SMILES canonique |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[8-(4-Carboxy-3-methylbuta-1,3-dienyl)-3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1236338.png)












